Norethindrone-D6 (major) Norethindrone-D6 (major)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0198238
InChI:
SMILES:
Molecular Formula: C₂₀H₂₀D₆O₂
Molecular Weight: 304.46

Norethindrone-D6 (major)

CAS No.:

Cat. No.: VC0198238

Molecular Formula: C₂₀H₂₀D₆O₂

Molecular Weight: 304.46

* For research use only. Not for human or veterinary use.

Norethindrone-D6 (major) -

Specification

Molecular Formula C₂₀H₂₀D₆O₂
Molecular Weight 304.46

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Norethindrone-D6 (major) is formally named (8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one. Its stereochemistry and deuterium placement are critical for maintaining binding affinity to progesterone receptors while enabling isotopic differentiation in analytical workflows . The compound’s 3D conformation reveals a rigid steroid backbone with a 17α-ethynyl group, which confers resistance to metabolic degradation compared to endogenous progesterone.

Table 1: Key Molecular Properties of Norethindrone-D6 (Major)

PropertyValueSource
Molecular FormulaC₂₀H₂₀D₆O₂
Molecular Weight304.47 g/mol
CAS Number (Unlabeled)68-22-4
Deuterium Substitution2,2,4,6,6,10 Positions
Purity>98 atom % D; 99.9% HPLC

Synthesis and Analytical Applications

Deuteration Strategies

Deuterium incorporation into norethindrone typically employs catalytic hydrogen-deuterium exchange or synthetic deuteration during intermediate stages. For instance, the 2,2,4,6,6,10 positions are selectively labeled using deuterium gas under palladium catalysis, achieving isotopic enrichment exceeding 98% . Industrial-scale production utilizes continuous-flow reactors to ensure batch consistency, followed by purification via preparative HPLC .

Role in Quantitative Bioanalysis

Norethindrone-D6’s primary application lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying endogenous norethindrone levels. A validated method demonstrated a linear range of 0.1608–34.9782 ng/mL in human plasma, with intra- and inter-assay precision <12.1% . The deuterated analog mitigates matrix effects, improving accuracy in complex biological samples .

Table 2: Performance Metrics of Norethindrone-D6 in LC-MS/MS Assays

ParameterValueStudy
Lower Limit of Quantitation0.1685 ng/mL
Matrix Effect Compensation95–108% Recovery
Retention Time1.92–1.94 min
Linearity (R²)>0.99

Pharmacokinetic and Pharmacodynamic Profiles

Metabolic Stability

Deuterium substitution at the 2,2,4,6,6,10 positions reduces first-pass hepatic metabolism by cytochrome P450 3A4 (CYP3A4), extending the half-life of norethindrone-D6 compared to the non-deuterated form. In vivo studies in rats showed a 1.3-fold increase in AUC (area under the curve) for the deuterated variant, suggesting enhanced bioavailability.

Receptor Binding Dynamics

Clinical and Research Implications

Endometriosis Management

Norethindrone-D6-based assays have quantified therapeutic drug monitoring in endometriosis patients, revealing steady-state concentrations of 8–12 ng/mL during daily 0.5 mg dosing . These data inform personalized dosing regimens to minimize hypoestrogenic side effects while maintaining efficacy.

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